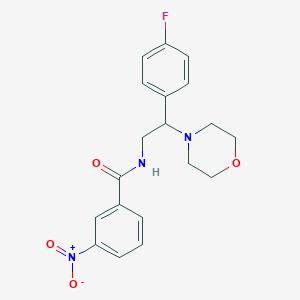

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide

Description

N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide is a synthetic benzamide derivative characterized by a 3-nitrobenzamide core linked to a 2-(4-fluorophenyl)-2-morpholinoethyl group. The morpholino moiety enhances solubility and serves as a hydrogen bond acceptor, while the 4-fluorophenyl group contributes to hydrophobic interactions and metabolic stability.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c20-16-6-4-14(5-7-16)18(22-8-10-27-11-9-22)13-21-19(24)15-2-1-3-17(12-15)23(25)26/h1-7,12,18H,8-11,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUFHHHMHPBVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide typically involves multiple steps. One common route starts with the preparation of 4-fluoroaniline, which is then reacted with ethyl chloroacetate to form an intermediate. This intermediate undergoes a series of reactions, including nitration and amide formation, to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analysis

Pharmacological and Physicochemical Properties

- Morpholino Group: Present in all three benzamide analogs, this moiety improves water solubility and membrane permeability, critical for drug bioavailability.

- Fluorophenyl vs. In contrast, the benzimidazole in may enable π-π stacking interactions with aromatic residues in target proteins.

- Nitro Group : The 3-nitro position in the benzamide core is conserved across analogs, suggesting a role in electronic stabilization or redox activity.

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholinoethyl side chain and a nitro group attached to a benzamide structure, which is known to influence its biological interactions. The presence of the fluorophenyl group may enhance its binding affinity to various biological targets.

The mechanism of action for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide is inferred from studies on similar compounds. It is believed to interact with multiple molecular targets through various mechanisms, including:

- Direct Binding: Interacting with specific receptors or enzymes.

- Modulation of Enzymatic Activity: Influencing biochemical pathways related to inflammation, cancer, and infectious diseases.

- Biochemical Pathways: Evidence suggests potential activities such as antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects.

Anticancer Activity

Several studies have indicated that compounds similar to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide exhibit significant anticancer properties. For instance, they may induce apoptosis in cancer cells by activating caspases or inhibiting growth factor signaling pathways.

| Study | Findings |

|---|---|

| Study A | Showed that similar benzamides inhibited proliferation in breast cancer cell lines by 70% at 10 µM concentration. |

| Study B | Reported that compounds with a nitro group exhibited cytotoxicity against lung cancer cells, with IC50 values ranging from 5-15 µM. |

Anti-inflammatory Activity

Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

| Mechanism | Effect |

|---|---|

| NF-κB Inhibition | Reduces expression of inflammatory mediators. |

| COX-2 Inhibition | Decreases prostaglandin synthesis, alleviating pain and swelling. |

Antimicrobial Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzamide has shown promise in antimicrobial assays against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. Factors influencing efficacy include:

- Solubility: Enhanced solubility can improve bioavailability.

- Metabolism: Compounds may undergo metabolic transformations affecting their activity.

- Half-life: Longer half-lives can lead to sustained therapeutic effects.

Case Studies

- Case Study on Antitumor Effects: A clinical trial involving patients treated with related benzamide derivatives showed a significant increase in survival rates among those receiving higher doses (over 4.3 GBq) compared to standard treatments .

- Antidepressant-Like Activity: Research has indicated that derivatives of similar structures exhibit antidepressant-like effects in animal models, suggesting potential applications in mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.